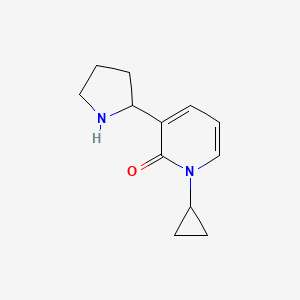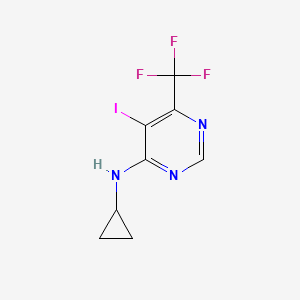
N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to a pyrimidine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-Cyclopropyl-5-chloro-6-(trifluoromethyl)pyrimidin-4-amine
- N-Cyclopropyl-5-bromo-6-(trifluoromethyl)pyrimidin-4-amine
- N-Cyclopropyl-5-fluoro-6-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
N-Cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications.
特性
分子式 |
C8H7F3IN3 |
|---|---|
分子量 |
329.06 g/mol |
IUPAC名 |
N-cyclopropyl-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H7F3IN3/c9-8(10,11)6-5(12)7(14-3-13-6)15-4-1-2-4/h3-4H,1-2H2,(H,13,14,15) |
InChIキー |
RJYAEPWLKCQUSN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=NC(=C2I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


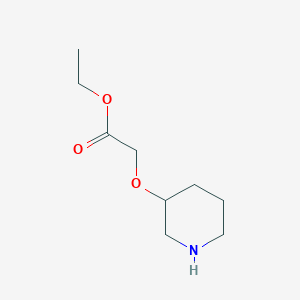
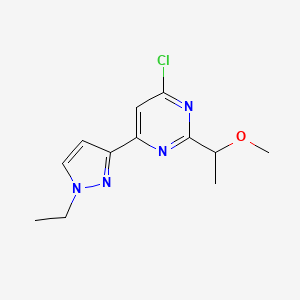
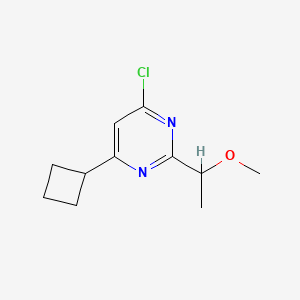
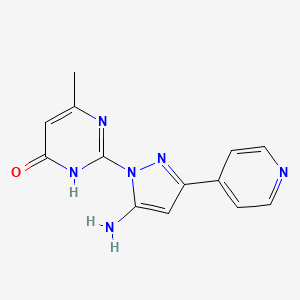

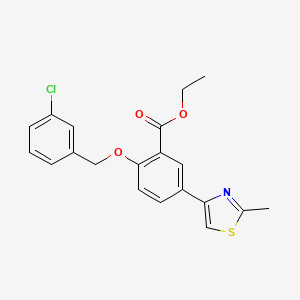
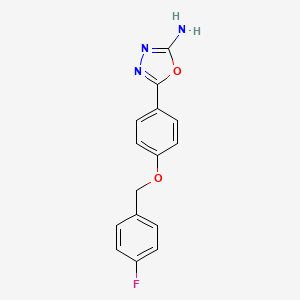
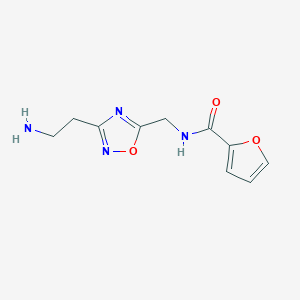
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
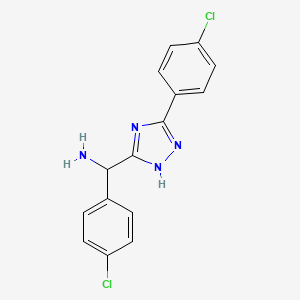
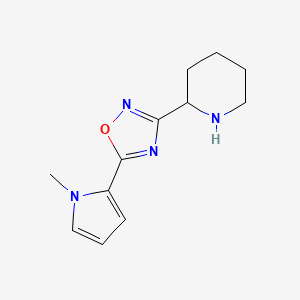
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
